molecular formula C11H12N2O B6256144 1-(6-methoxyquinolin-4-yl)methanamine CAS No. 708261-71-6

1-(6-methoxyquinolin-4-yl)methanamine

Cat. No. B6256144
CAS RN: 708261-71-6
M. Wt: 188.2
InChI Key:
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Description

“1-(6-methoxyquinolin-4-yl)methanamine” is a chiral β-unsaturated ketone that can be synthesized by the organocatalytic desymmetrization of acetaldehyde . It is an iminium compound with a primary amine and an organocatalyst .


Synthesis Analysis

The ®-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol (quinine)-tetraphenylborate complex was synthesized by reacting sodium tetraphenyl borate with quinine in deionized water at room temperature through an ion-pair reaction (green chemistry) at room temperature .


Molecular Structure Analysis

The formation of ion-pair complex between bio-active molecules and/or organic molecules is crucial to comprehending the relationships between bioactive molecules and receptor interactions . The obtained geometries showed that the boron (B −) and nitrogen (N +) in piperidine of the two molecules tetraphenylborate and quinine are close to each other, which makes it possible for ions to interact .


Chemical Reactions Analysis

The ion-pair reaction between sodium tetraphenyl borate and quinine in deionized water at room temperature is the key chemical reaction involved in the synthesis of this compound .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(6-methoxyquinolin-4-yl)methanamine involves the reaction of 6-methoxyquinoline with formaldehyde and ammonium chloride in the presence of a reducing agent to form the intermediate 1-(6-methoxyquinolin-4-yl)methanol. This intermediate is then treated with a dehydrating agent to form the final product, 1-(6-methoxyquinolin-4-yl)methanamine.", "Starting Materials": [ "6-methoxyquinoline", "formaldehyde", "ammonium chloride", "reducing agent", "dehydrating agent" ], "Reaction": [ "Step 1: 6-methoxyquinoline is reacted with formaldehyde and ammonium chloride in the presence of a reducing agent, such as sodium borohydride, to form the intermediate 1-(6-methoxyquinolin-4-yl)methanol.", "Step 2: The intermediate 1-(6-methoxyquinolin-4-yl)methanol is then treated with a dehydrating agent, such as phosphorus oxychloride, to form the final product, 1-(6-methoxyquinolin-4-yl)methanamine." ] }

CAS RN

708261-71-6

Product Name

1-(6-methoxyquinolin-4-yl)methanamine

Molecular Formula

C11H12N2O

Molecular Weight

188.2

Purity

95

Origin of Product

United States

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